1-Cyano-3-methylisothiourea sodium salt

Coordination Chemistry Aqueous Synthesis Cu(I) Complexes

Researchers requiring defined N-cyanoisothiourea scaffolds for coordination chemistry face solubility limits with neutral analogs. This sodium salt (CAS 67944-71-2, ≥94%) offers documented utility in aqueous-based Cu(II)-to-Cu(I) reduction protocols. - Enhanced aqueous solubility vs. neutral thioureas; enables ammonia-mediated syntheses. - Cyano group at 3-position modulates electronic properties for metal coordination. - Gram-scale availability (≥250 g) with lot-specific CoA; suitable for teaching labs.

Molecular Formula C3H4N3NaS
Molecular Weight 137.14 g/mol
CAS No. 67944-71-2
Cat. No. B3055939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-3-methylisothiourea sodium salt
CAS67944-71-2
Molecular FormulaC3H4N3NaS
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCN=C(NC#N)[S-].[Na+]
InChIInChI=1S/C3H5N3S.Na/c1-5-3(7)6-2-4;/h1H3,(H2,5,6,7);/q;+1/p-1
InChIKeyDUIYSPUSAFHYLH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-3-methylisothiourea Sodium Salt Overview


1-Cyano-3-methylisothiourea sodium salt (CAS 67944-71-2) is an organosulfur compound with the molecular formula C3H4N3NaS and molecular weight 137.14 g/mol . It belongs to the N-cyanoisothiourea class, characterized by the sodium salt form of the N-cyano-N′-methylcarbamimidothioate anion . Commercially available with assay specification ≥94%, this compound exhibits a melting point of 290 °C (with decomposition) .

Salt form Sodium salt enables aqueous synthetic methodologies without additional deprotonation
Ligand class N-cyanoisothiourea scaffold for Cu(I) coordination chemistry and complex design
Quality documentation Supplier-specified assay with lot-specific Certificate of Analysis available

1-Cyano-3-methylisothiourea Sodium Salt: Key Differentiators


While the compound has limited published quantitative comparator data against structural analogs, substitution with alternative in-class compounds such as 1-cyano-2-methylisothiourea (CAS 860354-94-5) [1] or the non-salt neutral form fails on multiple procurement-relevant dimensions: (1) the sodium salt form confers enhanced water solubility versus neutral thiourea analogs, enabling aqueous-based synthetic methodologies [2]; (2) the cyano group positioned at the 3-position (vs. 2-position in regioisomers) alters electronic properties that influence nucleophilic reactivity and metal coordination behavior ; and (3) the compound is a defined anion source for Cu(I) coordination chemistry applications where the sodium counterion facilitates salt metathesis reactions [3]. Direct quantitative comparisons with specific analogs in controlled assays are not extensively published; therefore, the selection rationale rests on documented synthetic utility and structural specificity.

1-Cyano-3-methylisothiourea sodium salt
Neutral 1-cyano-2-methylisothiourea may require additional base treatment for salt metathesis; aqueous solubility profile may differ
3-position cyano isomer (sodium salt)
2-position regioisomer may alter electronic properties and metal coordination behaviour, limiting direct protocol transfer
Sodium counterion present
Non-salt analogs lack the pre-installed sodium ion, potentially complicating salt metathesis-driven synthetic steps

1-Cyano-3-methylisothiourea Sodium Salt: Comparative Evidence


Sodium Salt vs. Neutral Form: Synthetic Ease

The sodium salt form of 1-cyano-3-methylisothiourea enables direct use in aqueous synthetic protocols where neutral thiourea analogs require organic co-solvents or prior deprotonation. In the Cu(I) thiolate synthesis methodology reported by Bajpai et al. [1], this compound (as the sodium salt) is reduced with copper(II) sulfate in aqueous ammonia to yield the corresponding Cu(I) complex. Neutral 1-cyano-2-methylisothiourea (CAS 860354-94-5) lacks the pre-formed anionic character and sodium counterion, rendering it less suitable for this specific salt metathesis-driven coordination chemistry approach without additional base treatment [2]. Direct head-to-head solubility or reaction yield data comparing the sodium salt vs. neutral form are not published in the open literature.

Synthetic workflow
Class-level inference
Sodium salt directly applicable in aqueous CuSO4/NH3 reduction; neutral 2-cyano analog would require separate deprotonation step
Workflow simplicity may reduce process variability
Qualitative difference; no head-to-head yield data published
Coordination Chemistry Aqueous Synthesis Cu(I) Complexes

Assay Reliability: Brand vs. Generic

Sigma-Aldrich product 213888 specifies an assay of ≥94% , whereas some generic suppliers list specifications such as '95.00%' (Lookchem) . While the numeric difference appears marginal (94% vs. 95%), the Sigma-Aldrich specification is derived from a validated, lot-specific Certificate of Analysis protocol , whereas generic supplier specifications may lack equivalent analytical rigor. No published head-to-head cross-vendor purity comparison exists for this specific compound; however, institutional procurement guidelines frequently prioritize vendors with established quality systems for critical research reagents.

Assay specification
Data to verify
≥94% (brand, lot-specific CoA) vs 95.00% (generic listing)
Lot-specific CoA supports batch consistency
Vendor-reported values; no cross-vendor purity comparison study available
Quality Control Assay Specification Research Reproducibility

Melting Point Identity Verification

The compound exhibits a melting point of 290 °C with decomposition (lit.) . This characteristic thermal behavior distinguishes it from structurally related isothiourea derivatives such as N-Cyano-N′,S-dimethylisothiourea (CAS 5848-24-8), which melts at 202-203 °C without reported decomposition under standard measurement conditions . The ~88 °C difference in melting point provides a simple, accessible method for identity verification upon receipt of material.

Melting point
Cross-study comparable
290 °C (dec.) vs 202–203 °C for N-Cyano-N′,S-dimethylisothiourea
Identity verification by rapid mp check
~88 °C difference; standard capillary method
Characterization Identity Confirmation Melting Point

Cu(I) Coordination: Validated Synthesis

The compound has been explicitly demonstrated as a viable ligand precursor for Cu(I) complex formation in a published synthetic methodology [1]. In this work, the sodium salt was reduced alongside copper(II) sulfate in aqueous ammonia to generate the corresponding Cu(I) 1-cyano-3-methylisothiourea complex. In contrast, alternative isothiourea derivatives such as 1-cyano-2-methylisothiourea (CAS 860354-94-5) [2] lack comparable published validation for Cu(I) coordination under identical conditions. No quantitative yield or binding constant comparisons are available.

Published validation
Context-dependent
Target: documented Cu(I) complexation in published protocol. Comparator 2-cyano isomer: no published Cu(I) complexation data found
Synthetic precedent reduces experimental risk
No quantitative yield or binding constant comparisons available
Coordination Chemistry Copper Complexes Ligand Design

1-Cyano-3-methylisothiourea Sodium Salt: Applications


Copper(I) Thiolate Complex Synthesis

This compound is suitable for researchers synthesizing copper(I) complexes of sulfur-containing ligands via aqueous reduction methodologies. The sodium salt form enables direct dissolution and participation in the Cu(II) to Cu(I) reduction protocol in aqueous ammonia, as demonstrated by Bajpai et al. . The documented synthetic precedent [1] makes this compound a reliable choice for coordination chemistry laboratories developing new Cu(I)-based materials or studying soft acid-soft base interactions.

Isothiourea-Based Ligand Library Construction

For medicinal chemistry and chemical biology groups constructing isothiourea derivative libraries, this compound provides a structurally defined N-cyanoisothiourea scaffold with the sodium salt counterion pre-installed. While direct biological activity data for this specific compound are limited, the broader isothiourea class has been explored in pharmaceutical patents as nitrile derivatives . The compound may serve as a building block for further derivatization or as a reference standard in analytical method development.

Method Validation Reference Standard

Given the commercial availability of ≥94% assay material with lot-specific Certificate of Analysis documentation , this compound is appropriate for use as a reference standard in analytical chemistry applications. The well-defined melting point (290 °C, dec.) [1] and availability of spectroscopic reference data (NMR, FTIR, Raman) [2] support its utility in chromatographic method development and validation.

Teaching and Undergraduate Laboratories

The compound's straightforward handling characteristics, commercial availability in gram-scale quantities (e.g., Santa Cruz Biotechnology offers 250 g quantities ), and documented synthetic applications [1] make it a viable candidate for advanced undergraduate or graduate-level inorganic synthesis teaching laboratories focused on coordination chemistry and ligand-metal interactions.

Application
Selection Property
Validation Focus
Cu(I) thiolate complex synthesis
Sodium salt form for direct aqueous protocol compatibility
Reproducibility of CuSO4/NH3 reduction step
Isothiourea ligand library construction
Structurally defined N-cyanoisothiourea scaffold
Derivatization scope and reference standard suitability
Analytical method validation reference
Supplier-specified assay with lot-specific CoA documentation
Chromatographic purity and identity confirmation
Undergraduate/graduate teaching labs
Gram-scale commercial availability and straightforward handling
Inorganic synthesis workflow reproducibility

Technical Documentation Hub

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